molecular formula C11H16N2O4 B1381763 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid CAS No. 1158759-28-4

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid

Cat. No.: B1381763
CAS No.: 1158759-28-4
M. Wt: 240.26 g/mol
InChI Key: HCNPLTDBJWRSOX-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

This compound represents a complex heterocyclic compound characterized by multiple functional groups integrated within a five-membered nitrogen-containing ring system. The compound's systematic nomenclature reflects its intricate molecular architecture, with the International Union of Pure and Applied Chemistry name being 1-(tert-butoxycarbonyl)-3-cyanopyrrolidine-3-carboxylic acid. This nomenclature precisely describes the substitution pattern on the pyrrolidine core, indicating the presence of a tert-butoxycarbonyl group at the nitrogen position and both cyano and carboxylic acid functionalities at the 3-position of the ring.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1158759-28-4, which provides unique identification within the chemical literature. The compound exists under several synonymous names that reflect different nomenclature systems and chemical perspectives. These include 1,3-pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) ester, which emphasizes the dicarboxylic acid framework, and 3-cyano-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid, which provides an alternative systematic description. The MDL number MFCD12406590 serves as an additional unique identifier within chemical databases and inventory systems.

The molecular formula C₁₁H₁₆N₂O₄ reveals the precise atomic composition, indicating eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This composition corresponds to a molecular weight of 240.26 daltons, positioning the compound within the range typical of small molecule pharmaceutical intermediates and research compounds. The molecular structure encompasses multiple functional groups that contribute to its chemical reactivity and potential applications.

Property Value Units
Molecular Formula C₁₁H₁₆N₂O₄ -
Molecular Weight 240.26 g/mol
CAS Registry Number 1158759-28-4 -
MDL Number MFCD12406590 -
Exact Mass 240.111008 Da

Physical properties of this compound have been characterized through computational and experimental methods. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing characteristic of compounds containing multiple heteroatoms and polar functional groups. The predicted boiling point of 417.2 ± 45.0 degrees Celsius at 760 millimeters of mercury suggests significant intermolecular interactions, likely due to hydrogen bonding capabilities of the carboxylic acid functionality and the polar nature of the cyano group.

The flash point of 206.1 ± 28.7 degrees Celsius provides important handling information, while the extremely low vapor pressure of 0.0 ± 2.1 millimeters of mercury at 25 degrees Celsius indicates minimal volatility under ambient conditions. The refractive index of 1.523 and logarithm of the partition coefficient (LogP) value of 0.38 provide insights into the compound's optical properties and lipophilicity, respectively. The relatively low LogP value suggests moderate hydrophilicity, which is consistent with the presence of multiple polar functional groups.

Physical Property Value Conditions
Density 1.3 ± 0.1 g/cm³ Standard conditions
Boiling Point 417.2 ± 45.0°C 760 mmHg
Flash Point 206.1 ± 28.7°C Standard conditions
Vapor Pressure 0.0 ± 2.1 mmHg 25°C
Refractive Index 1.523 Standard conditions
LogP 0.38 Octanol/Water

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution, which began during the early nineteenth century as organic chemistry emerged as a distinct scientific discipline. The foundational period of heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, establishing the first systematic study of nitrogen-containing ring systems. This pioneering work was followed by Dobereiner's synthesis of furfural from starch using sulfuric acid in 1832, which introduced oxygen heterocycles into the rapidly expanding chemical knowledge base.

The discovery of pyrrolidine itself represents a crucial milestone in the historical development that ultimately enabled the synthesis of complex derivatives such as this compound. Pyrrolidine was initially discovered in the 1850s during the destructive distillation of biological materials, specifically through the strong heating of bones, which yielded oily mixtures containing both pyrrolidine and pyrrole. This discovery occurred during a period of intense investigation into the chemical composition of natural products, when chemists were beginning to recognize the fundamental importance of nitrogen heterocycles in biological systems.

The evolution of heterocyclic chemistry accelerated dramatically throughout the nineteenth and early twentieth centuries, with researchers recognizing that heterocyclic compounds constitute more than half of all known chemical substances. By the modern era, it became apparent that approximately 59 percent of drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles, underscoring the tremendous importance of this chemical class in pharmaceutical development. This statistical reality reflects the unique properties of nitrogen heterocycles, including their ability to participate in hydrogen bonding, their basicity, and their structural versatility.

The specific development of pyrrolidine derivatives gained momentum during the twentieth century as synthetic methodologies became more sophisticated and the biological importance of these compounds became increasingly recognized. Natural pyrrolidine alkaloids such as nicotine, hygrine, and the amino acids proline and hydroxyproline demonstrated the fundamental role of pyrrolidine scaffolds in biological systems. These discoveries provided the impetus for systematic investigation of synthetic pyrrolidine derivatives and their potential applications in medicinal chemistry.

The introduction of protecting group chemistry, particularly the development of the tert-butoxycarbonyl protecting group, represents another crucial historical development that enabled the synthesis of complex molecules like this compound. The tert-butoxycarbonyl group emerged as an acid-labile protecting group widely used in organic synthesis, particularly for protecting amino functionalities during multi-step synthetic sequences. This protecting group strategy became essential for the preparation of complex pyrrolidine derivatives where selective protection and deprotection of functional groups is required.

Year Development Researcher Significance
1818 Alloxan isolation from uric acid Brugnatelli First systematic heterocycle study
1832 Furfural synthesis from starch Dobereiner Introduction of oxygen heterocycles
1850s Pyrrolidine discovery Multiple researchers Foundation for pyrrolidine chemistry
1906 Indigo dye synthesis Friedlander Industrial heterocycle applications
Modern era Protecting group development Multiple researchers Complex synthesis enablement

Position Within Pyrrolidine Derivative Classifications

This compound occupies a distinctive position within the extensive classification system of pyrrolidine derivatives, representing a sophisticated example of functionalized heterocyclic compounds that bridge multiple chemical categories. The compound belongs to the broader class of pyrrolidines, which are defined as compounds containing a pyrrolidine ring—a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Within this fundamental classification, the compound represents a highly substituted derivative that incorporates multiple functional groups, positioning it among the more complex members of the pyrrolidine family.

The structural complexity of this compound places it within several overlapping classification categories that reflect different aspects of its molecular architecture. From the perspective of protecting group chemistry, the compound belongs to the class of tert-butoxycarbonyl-protected amines, which are extensively utilized in synthetic organic chemistry for the temporary protection of amino functionalities. This classification is particularly significant because tert-butoxycarbonyl-protected compounds represent critical intermediates in pharmaceutical synthesis, where selective protection and deprotection strategies are essential for constructing complex molecular targets.

The presence of both cyano and carboxylic acid functionalities at the 3-position of the pyrrolidine ring creates additional classification considerations that reflect the compound's multifunctional nature. The cyano group introduces nitrile functionality, while the carboxylic acid group provides classical carboxyl reactivity, making this compound a member of the bifunctional pyrrolidine derivatives class. This dual functionality is particularly valuable in synthetic chemistry, where such compounds can serve as versatile building blocks for the construction of more complex molecular frameworks through selective transformation of either functional group.

Within the context of medicinal chemistry applications, pyrrolidine derivatives are recognized for their tremendous therapeutic potential, with the five-membered pyrrolidine ring being one of the nitrogen heterocycles most widely used by medicinal chemists for drug development. The pyrrolidine scaffold offers several advantages, including the possibility to efficiently explore pharmacophore space due to sp³-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon called pseudorotation. These characteristics position this compound within the class of potential pharmaceutical intermediates or building blocks.

The compound's classification within synthetic chemistry applications reflects its role as a building block for the construction of more complex heterocyclic systems. Recent research has demonstrated the utility of pyrrolidine derivatives in tandem reactions with high atomic economy, where such compounds can participate in the synthesis of novel heterocyclic frameworks. This positions this compound within the class of synthetic intermediates that enable access to diverse chemical space through established organic transformations.

Classification Category Defining Features Chemical Significance
Pyrrolidine Derivatives Five-membered saturated N-heterocycle Fundamental structural class
Protected Amines tert-Butoxycarbonyl protecting group Synthetic chemistry applications
Bifunctional Compounds Cyano and carboxylic acid groups Versatile synthetic building blocks
Pharmaceutical Intermediates Complex functionalization pattern Drug development applications
Heterocyclic Building Blocks Multiple reactive sites Access to diverse chemical space

The stereochemical considerations associated with pyrrolidine derivatives add another dimension to the classification of this compound. The presence of substituents at the 3-position of the pyrrolidine ring creates potential stereogenic centers, positioning this compound within the class of chiral pyrrolidine derivatives when considering specific stereoisomers. The stereochemistry of pyrrolidine derivatives is particularly important in medicinal chemistry applications, where different stereoisomers can exhibit dramatically different biological activities due to their distinct binding modes with enantioselective proteins.

Contemporary research in pyrrolidine chemistry has revealed the tremendous diversity of biological activities associated with these compounds, including antitumor, analgesic, anesthetic, antifungal, antibacterial, insecticidal, anthelmintic, antileukemic, anticonvulsant, and antidepressant effects. This broad spectrum of biological activities reflects the structural versatility of the pyrrolidine scaffold and positions compounds like this compound within the larger context of bioactive heterocycles that continue to drive innovation in pharmaceutical research and development.

The emergence of novel synthetic methodologies for pyrrolidine derivative preparation, including cascade reactions and ring construction strategies, has expanded the accessible chemical space within this compound class. These developments position this compound not only as a discrete chemical entity but as a representative example of the sophisticated molecular architectures that can be achieved through modern heterocyclic synthesis approaches.

Properties

IUPAC Name

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNPLTDBJWRSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common initial step is the protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is typically carried out in organic solvents like methylene chloride or methanol under controlled temperatures (0–40 °C) to optimize yield and minimize by-products.

Example procedure:

  • Dissolve pyrrolidine-3-carboxylic acid in methanol under nitrogen atmosphere at 0 °C.
  • Add triethylamine followed by Boc anhydride dropwise.
  • Stir at room temperature for 20–24 hours.
  • Concentrate under reduced pressure, extract with dichloromethane, acidify aqueous phase to pH 2–3, and extract again.
  • Dry organic layers over sodium sulfate and concentrate to yield the Boc-protected pyrrolidine derivative with yields up to 99%.

Introduction of the Cyano Group at the 3-Position

The 3-cyano substituent is introduced via nucleophilic substitution or cyanation reactions on suitable precursors such as 3-halo or 3-activated pyrrolidine intermediates. Specific procedures for cyanation are less commonly detailed in open literature but generally involve:

  • Using cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) under controlled conditions.
  • Ensuring the Boc group is present to protect the nitrogen during cyanation.
  • Careful control of temperature and reaction time to avoid side reactions.

Carboxylation and Final Functionalization

The carboxylic acid group at the 3-position is often introduced or retained through hydrolysis or oxidation steps depending on the precursor used. The final compound is isolated by crystallization from solvents like hexane or ethyl acetate.

Crystallization example:

  • Concentrate the reaction mixture.
  • Add hexane and heat to 40–50 °C to dissolve impurities.
  • Cool to 5–10 °C to induce crystallization.
  • Filter and dry to obtain the pure compound with yields around 85%.

Representative Preparation Route from Patent Literature

A patented method (CN111362852A) describes the preparation of a related Boc-protected azetidinone intermediate, which shares synthetic principles with pyrrolidine derivatives:

Step Reagents/Conditions Description Yield
1 3,3-Dimethoxy-azetidine, triethylamine, di-tert-butyl dicarbonate, methylene chloride, 10–40 °C Boc protection of azetidine nitrogen 91%
2 10% aqueous citric acid, ethyl acetate, 20–40 °C Hydrolysis and crystallization 85.4%

This protocol highlights the importance of mild acidic hydrolysis and controlled crystallization to achieve high purity and yield.

Data Summary Table of Preparation Conditions

Preparation Step Reagents Solvents Temperature Time Yield (%) Notes
Boc Protection Boc anhydride, triethylamine Methanol, dichloromethane 0–25 °C 3–24 h 91–99 Inert atmosphere recommended
Cyanation Cyanide source (e.g., NaCN) Aprotic solvent (varies) Controlled, often room temp Variable Not explicitly reported Requires nitrogen protection
Hydrolysis/Crystallization Aqueous acid (citric acid), hexane Ethyl acetate, hexane 5–50 °C 1–4 h 85–90 Cooling critical for crystallization

Research Findings and Notes

  • The Boc protection step is highly efficient and critical for the stability of the intermediate during subsequent reactions.
  • Cyanation must be carefully controlled to avoid side reactions and degradation of the Boc group.
  • The use of environmentally friendly solvents is encouraged, though some traditional methods rely on less green solvents like dioxane or DMSO, which are being phased out due to environmental concerns.
  • Crystallization parameters (temperature, solvent choice) significantly impact the purity and yield of the final product.
  • The compound is sensitive to moisture and temperature; hence, storage at room temperature under dry conditions is recommended.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of this compound in synthesizing antiviral agents, particularly those targeting RNA viruses. The compound's ability to form stable intermediates facilitates the creation of more complex structures necessary for effective antiviral activity.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate due to its reactive functional groups, which can undergo various transformations.

Example Transformations:

  • Amidation Reactions : The carboxylic acid group can be converted into amides, which are crucial in developing peptide-based drugs.
  • Cyclization Reactions : The presence of the cyanide group allows for cyclization reactions that can yield heterocyclic compounds, expanding the library of potential drug candidates.

Protein Degradation Studies

The compound has been explored as a part of protein degradation strategies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules harness the ubiquitin-proteasome system to selectively degrade target proteins.

Research Insights:

Studies indicate that derivatives of this compound can enhance the efficacy of PROTACs by improving their binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the amine group is revealed, allowing it to engage in subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Variations

1-[(tert-Butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid
  • Core Ring : Azetidine (4-membered ring).
  • Substituents: Boc, cyano, and carboxylic acid at the 3-position.
  • Molecular Formula : C₁₀H₁₄N₂O₄.
  • Molecular Weight : ~228.23 g/mol (estimated).
  • Applications may favor rapid kinetic reactions, such as in prodrug design .
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid
  • Core Ring : Piperidine (6-membered ring).
  • Substituents : Boc, fluorine (-F), and carboxylic acid at the 3-position.
  • Molecular Formula: C₁₁H₁₈FNO₄.
  • Molecular Weight : 247.26 g/mol .
  • Piperidine’s larger ring reduces steric hindrance, favoring conformational flexibility .

Substituent Variations

1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic Acid
  • Substituents : Boc, difluoromethyl (-CF₂H), and carboxylic acid.
  • Molecular Formula: C₁₀H₁₄F₂NO₄.
  • Molecular Weight : 251.23 g/mol .
  • Key Differences: The difluoromethyl group increases steric bulk and metabolic stability compared to cyano. This modification is advantageous in optimizing pharmacokinetic properties .
1-Boc-5-methylpyrrolidine-3-carboxylic Acid
  • Substituents : Boc, methyl (-CH₃), and carboxylic acid.
  • Molecular Formula: C₁₁H₁₉NO₄.
  • Molecular Weight : ~229.27 g/mol .
  • Methyl derivatives are often explored for stereochemical control in asymmetric synthesis .

Functional Group Replacements

3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic Acid
  • Substituents : Boc and benzoic acid (aromatic ring).
  • Molecular Formula: C₁₅H₁₉NO₄.
  • Molecular Weight : 277.31 g/mol .
  • Key Differences : The benzoic acid group introduces aromaticity , enhancing π-π stacking interactions. This structural feature is critical in designing kinase inhibitors or receptor antagonists .
1-tert-Butoxycarbonyl-3-pyrrolidone
  • Substituents : Boc and ketone (-C=O).
  • Molecular Formula: C₉H₁₅NO₃.
  • Molecular Weight : 185.22 g/mol .
  • Key Differences: The ketone group replaces both cyano and carboxylic acid, reducing acidity and hydrogen-bonding capacity. Pyrrolidone derivatives are commonly used as solvents or intermediates in polymer chemistry .

Comparative Data Table

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Property/Application
Target Compound Pyrrolidine Boc, -CN, -COOH C₁₁H₁₆N₂O₄ 240.26 High reactivity for peptide synthesis
3-cyanoazetidine Analog Azetidine Boc, -CN, -COOH C₁₀H₁₄N₂O₄ ~228.23 High ring strain, rapid kinetics
3-Fluoropiperidine Analog Piperidine Boc, -F, -COOH C₁₁H₁₈FNO₄ 247.26 Enhanced lipophilicity
Difluoromethyl Azetidine Analog Azetidine Boc, -CF₂H, -COOH C₁₀H₁₄F₂NO₄ 251.23 Metabolic stability
5-Methylpyrrolidine Analog Pyrrolidine Boc, -CH₃, -COOH C₁₁H₁₉NO₄ ~229.27 Steric hindrance for conformation
Benzoic Acid Pyrrolidine Analog Pyrrolidine Boc, benzoic acid C₁₅H₁₉NO₄ 277.31 Aromatic interactions in inhibitors
Pyrrolidone Analog Pyrrolidine Boc, -C=O C₉H₁₅NO₃ 185.22 Solvent/polymer intermediate

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid (CAS Number: 1158759-28-4) is a pyrrolidine derivative that has garnered attention for its potential biological activity, particularly in the context of drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group and a cyano group, which contribute to its chemical reactivity and biological interactions. Understanding its biological activity can provide insights into its potential therapeutic applications.

The molecular formula of this compound is C11H16N2O4, with a molecular weight of 240.26 g/mol. It has a density of approximately 1.3 g/cm³ and a boiling point around 417.2°C at 760 mmHg . The structure can be represented as follows:

SMILES CC C C OC O N1CCC C N C O O C1\text{SMILES CC C C OC O N1CCC C N C O O C1}

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Recent studies have highlighted the role of compounds similar to this compound as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). DPP-4 is an enzyme that degrades incretin hormones like GLP-1, which are vital for insulin regulation . The inhibition of DPP-4 leads to increased levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels.

Structure-Activity Relationship (SAR) :
Research indicates that modifications in the molecular structure of pyrrolidine derivatives can significantly affect their DPP-4 inhibitory activity. For instance, the cyano group in this compound may interact with specific amino acid residues in the active site of DPP-4, facilitating stronger binding and enhanced inhibition .

Study on DPP-4 Inhibitors

In a comparative study of various DPP-4 inhibitors, compounds containing a cyano-pyrrolidine moiety exhibited promising results. The study utilized molecular docking techniques to assess binding affinities and interactions with the DPP-4 enzyme. The findings suggested that the presence of both the cyano and carboxylic acid functionalities in this compound contributes to its effectiveness as an inhibitor .

Research Findings

Property Value
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Density1.3 g/cm³
Boiling Point417.2°C
DPP-4 Inhibition PotentialHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid?

  • Methodology :

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP ( ).
  • Step 2 : Introduce the cyano group at the 3-position using nitrile precursors (e.g., cyanogen bromide) under nucleophilic substitution conditions.
  • Step 3 : Purify intermediates via column chromatography and confirm purity (>95% by GC) using HPLC or NMR ( ).
    • Key Challenges : Avoid Boc deprotection under acidic conditions and side reactions at the carboxylic acid moiety.

Q. How to characterize the compound’s purity and structural integrity?

  • Analytical Tools :

  • HPLC : Assess purity using reverse-phase chromatography (C18 column) with UV detection.
  • NMR : Confirm stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm, cyano carbon at ~120 ppm in ¹³C NMR).
  • Mass Spectrometry : Verify molecular weight (240.256 g/mol) via ESI-MS ( ).
    • Reference Data : Compare with CAS 1158759-28-4 for spectral benchmarks ( ).

Q. What are the recommended storage conditions to maintain stability?

  • Guidelines :

  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar).
  • Avoid prolonged exposure to moisture or light, which may hydrolyze the Boc group or cyanide.
    • Stability Data : Limited decomposition temperature data; prioritize empirical testing ().

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals for diastereomers overlap (e.g., in ), use chiral derivatization agents (e.g., Mosher’s acid) or advanced techniques like NOESY to differentiate stereoisomers.
  • Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT for NMR chemical shift prediction) ( ).

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Approach :

  • DFT Calculations : Model transition states for Boc deprotection under acidic conditions (e.g., HCl/dioxane) to optimize reaction rates.
  • Molecular Docking : Study interactions between the carboxylic acid moiety and biological targets (e.g., enzymes) using software like AutoDock Vina ( ).

Q. How to mitigate side reactions during Boc protection or cyano group introduction?

  • Optimization Strategies :

  • Temperature Control : Conduct reactions at 0–20°C to minimize thermal decomposition ( ).
  • Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for carboxylic acid) if simultaneous functionalization is required.
    • Side Products : Monitor for Boc-deprotected intermediates (m/z 140–160) via LC-MS ( ).

Q. What role does stereochemistry play in the compound’s application to peptide mimetics?

  • Design Considerations :

  • The 3-cyanopyrrolidine core mimics proline’s conformational rigidity, enhancing peptide stability.
  • Stereoselective synthesis (e.g., ’s trans-1-Boc-2-methylpiperidine-3-carboxylic acid) ensures compatibility with chiral centers in target proteins.
    • Validation : Use circular dichroism (CD) to confirm secondary structure induction in peptide analogs ( ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid

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